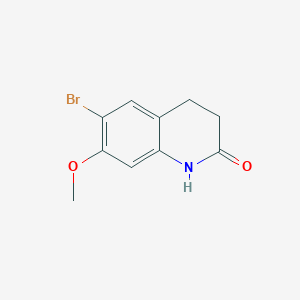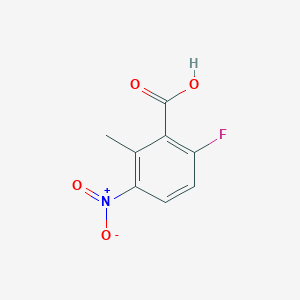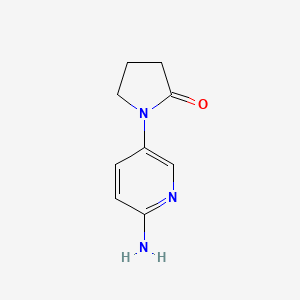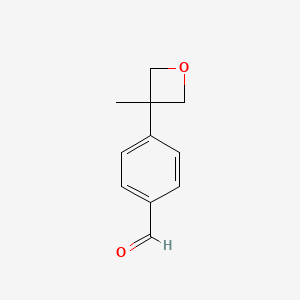
4-(3-甲基氧杂环丁烷-3-基)苯甲醛
描述
科学研究应用
4-(3-Methyloxetan-3-yl)benzaldehyde has several applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyloxetan-3-yl)benzaldehyde typically involves the formation of the oxetane ring followed by its attachment to the benzaldehyde moiety. One common method is the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light . This reaction can be used to form the oxetane ring, which is then functionalized to introduce the benzaldehyde group.
Industrial Production Methods
Industrial production methods for 4-(3-Methyloxetan-3-yl)benzaldehyde are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-(3-Methyloxetan-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 4-(3-Methyloxetan-3-yl)benzoic acid
Reduction: 4-(3-Methyloxetan-3-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used.
作用机制
The mechanism of action of 4-(3-Methyloxetan-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can be exploited in drug design to improve the pharmacokinetic properties of therapeutic agents .
相似化合物的比较
4-(3-Methyloxetan-3-yl)benzaldehyde can be compared with other oxetane-containing compounds:
4-(3-Methyloxetan-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(3-Methyloxetan-3-yl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
Oxetan-3-one: A simpler oxetane derivative used as a building block in organic synthesis.
These compounds share the oxetane ring, which imparts unique chemical properties, such as increased stability and reactivity in ring-opening reactions .
属性
IUPAC Name |
4-(3-methyloxetan-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(7-13-8-11)10-4-2-9(6-12)3-5-10/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCCDNLFJULOPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


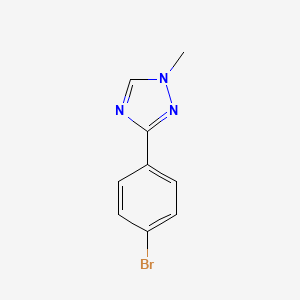
![Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol](/img/structure/B1529807.png)
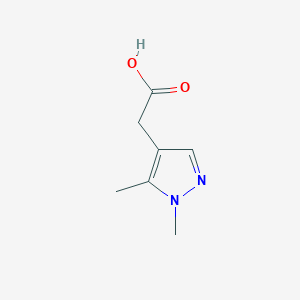
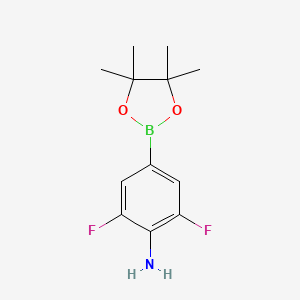
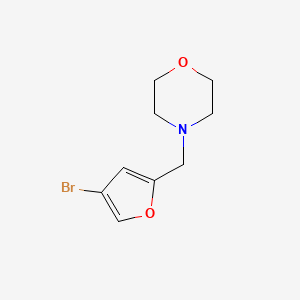
![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1529813.png)
![6-Bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1529814.png)

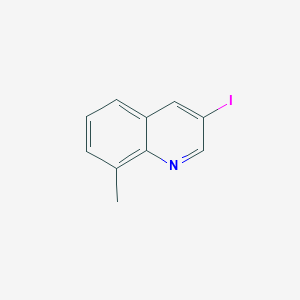
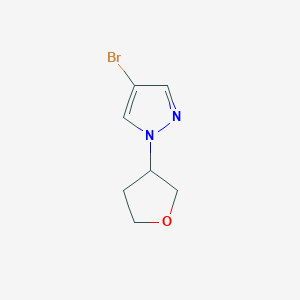
![2-[2-(Dimethylamino)ethoxy]pyridin-4-amine](/img/structure/B1529820.png)
